molecular formula C22H24N4O2S B2652559 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860611-29-6

5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2652559
CAS No.: 860611-29-6
M. Wt: 408.52
InChI Key: NCLJETREAHLSLL-UHFFFAOYSA-N
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Description

5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a chemical compound with the molecular formula C22H24N4O2S . It belongs to the class of 1,2,4-triazolo[1,5-c]quinazolines, which are known for their diverse biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-c]quinazolines often involves reactions between derivatives of 2-aminobenzohydrazide and aromatic amidines . Another method involves a one-pot reaction between carboxylic hydrazides and 2-isothiocyanatobenzonitrile .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[1,5-c]quinazoline core, which is substituted with a mesitylmethylsulfanyl group, two methoxy groups, and a methyl group .


Chemical Reactions Analysis

1,2,4-Triazolo[1,5-c]quinazolines, such as this compound, can participate in various chemical reactions due to their reactivity and the presence of multiple functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem .

Scientific Research Applications

Synthesis MethodologiesA novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives were synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, highlighting the potential for creating a variety of derivatives through chemical transformation (Al-Salahi & Geffken, 2011). This method represents a foundational approach to synthesizing compounds similar to "5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline."

Antimicrobial Activity

Newly synthesized methylsulfanyl‐triazoloquinazoline derivatives demonstrated antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some yeast and fungi, indicating their potential as antimicrobial agents (Al-Salahi et al., 2013). This includes activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus niger.

Cytotoxicity and Anti-inflammatory Activity

A series of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives was investigated for their cytotoxic effects against hepatocellular Hep-G2 and colon HCT-116 carcinoma cells. Additionally, their impact on macrophage growth and influence on inflammatory mediators was examined, revealing compounds with high cytotoxicity and promising multi-potent anti-inflammatory agents (Al-Salahi et al., 2013).

Mechanism of Action

While the specific mechanism of action of 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is not mentioned in the search results, 1,2,4-triazoles are known to interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Future Directions

The future directions for research on 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline and related compounds could involve further exploration of their biological activities and the development of novel potential drug candidates . Additionally, further studies could focus on the synthesis of derivatives with a triazolopyrimidine skeleton, which may be of major biological importance .

Properties

IUPAC Name

8,9-dimethoxy-2-methyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-12-7-13(2)17(14(3)8-12)11-29-22-24-18-10-20(28-6)19(27-5)9-16(18)21-23-15(4)25-26(21)22/h7-10H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLJETREAHLSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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